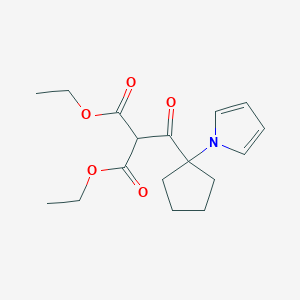
diethyl 2-(1-(1H-pyrrol-1-yl)cyclopentanecarbonyl)malonate
Vue d'ensemble
Description
Diethyl 2-(1-(1H-pyrrol-1-yl)cyclopentanecarbonyl)malonate is a useful research compound. Its molecular formula is C17H23NO5 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Diethyl 2-(1-(1H-pyrrol-1-yl)cyclopentanecarbonyl)malonate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHNO
- Molecular Weight : 335.40 g/mol
- CAS Number : 2231676-77-8
The compound consists of a pyrrole ring attached to a cyclopentanecarbonyl moiety, which is further linked to a diethyl malonate group. This unique structure may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing pyrrole moieties have been reported to inhibit various enzymes, including carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in biological systems. For instance, certain pyrrole derivatives have demonstrated potent inhibition against human carbonic anhydrase isoforms, with Ki values in the nanomolar range .
- Anticancer Activity : Research has indicated that pyrrole-containing compounds can exhibit anticancer properties by targeting specific signaling pathways such as the Wnt/β-catenin pathway. This pathway is often dysregulated in cancer cells, leading to increased proliferation and survival .
Research Findings
Several studies have investigated the biological activity of similar pyrrole derivatives, providing insights into the potential effects of this compound:
Case Study 1: Antitumor Activity
A study focused on a related pyrrole derivative demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. The compound's ability to induce apoptosis was linked to its interaction with the Wnt/β-catenin signaling pathway, suggesting that this compound may share similar properties.
Case Study 2: Enzyme Targeting
Another investigation into pyrrole-based compounds revealed their potential as inhibitors of carbonic anhydrases. The study found that specific substitutions on the pyrrole ring enhanced binding affinity and inhibitory potency, indicating that structural modifications could optimize the biological activity of this compound.
Propriétés
IUPAC Name |
diethyl 2-(1-pyrrol-1-ylcyclopentanecarbonyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-3-22-15(20)13(16(21)23-4-2)14(19)17(9-5-6-10-17)18-11-7-8-12-18/h7-8,11-13H,3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEXKAIQJQFNCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1(CCCC1)N2C=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















